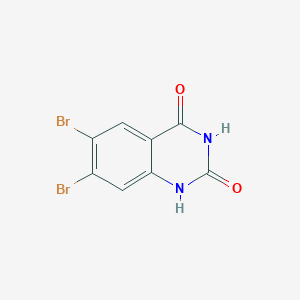

6,7-dibromo-1H-quinazoline-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dibromo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCJXNPHJNFXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 6,7 Dibromo 1h Quinazoline 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

In the ¹H NMR spectrum of 6,7-dibromo-1H-quinazoline-2,4-dione, the aromatic region would be of particular interest. The protons on the benzene (B151609) ring, specifically at positions 5 and 8, would give rise to distinct signals. Due to the symmetrical dibromo substitution pattern, these protons would likely appear as singlets. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the bromine atoms and the fused heterocyclic ring. Additionally, the protons attached to the nitrogen atoms (N1-H and N3-H) would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | ~ 8.0-8.2 | s |

| H-8 | ~ 7.8-8.0 | s |

| N1-H | ~ 11.0-11.5 | br s |

| N3-H | ~ 10.5-11.0 | br s |

Note: These are predicted values based on known trends for similar structures and require experimental verification.

The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the quinazoline-2,4-dione core. The carbonyl carbons (C2 and C4) would resonate at the downfield end of the spectrum, typically in the range of 150-165 ppm. The carbons bearing the bromine atoms (C6 and C7) would also have characteristic chemical shifts. The remaining aromatic carbons (C5, C8, C4a, and C8a) would appear in the typical aromatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~ 150-152 |

| C-4 | ~ 161-163 |

| C-4a | ~ 115-117 |

| C-5 | ~ 130-132 |

| C-6 | ~ 120-122 |

| C-7 | ~ 125-127 |

| C-8 | ~ 118-120 |

| C-8a | ~ 140-142 |

Note: These are predicted values and require experimental confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations. The N-H stretching of the amide groups would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations of the dione (B5365651) system would result in strong absorption bands around 1650-1710 cm⁻¹. Additionally, C-Br stretching vibrations would be observed at lower frequencies, typically in the range of 500-600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3200-3400 | Medium-Broad |

| C=O stretch | 1650-1710 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-N stretch | 1200-1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of this compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Elemental Analysis for Compositional Verification

Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and bromine in the compound. The experimentally determined percentages would be compared with the theoretically calculated values for the molecular formula C₈H₄Br₂N₂O₂ to confirm the elemental composition of the synthesized molecule.

Table 4: Theoretical Elemental Composition of C₈H₄Br₂N₂O₂

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 30.03 |

| Hydrogen (H) | 1.26 |

| Bromine (Br) | 49.95 |

| Nitrogen (N) | 8.76 |

Advanced Spectroscopic Techniques and Their Application in Structural Analysis

While ¹H and ¹³C NMR, IR, and MS are the primary tools for structural elucidation, advanced techniques could provide further confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to definitively assign the proton and carbon signals and confirm the connectivity within the molecule. X-ray crystallography would provide the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the crystal lattice.

Computational and Theoretical Investigations of 6,7 Dibromo 1h Quinazoline 2,4 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinazoline (B50416) derivatives. Calculations are often performed using specific basis sets, such as B3LYP/6–31 + G(d, p), to accurately describe the electronic structure of these molecules. nih.gov

Theoretical calculations using DFT are employed to determine the most stable three-dimensional structure of 6,7-dibromo-1H-quinazoline-2,4-dione. This process, known as geometry optimization, identifies the conformation with the lowest energy. For similar quinazolinone derivatives, DFT calculations have been successfully used to reveal the stability of different isomers. researchgate.net The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and interactions.

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govaimspress.com A larger energy gap suggests higher stability and lower reactivity. nih.gov For related quinazolinone compounds, the HOMO is often located on the fused ring system, while the LUMO is distributed across the entire molecule. nih.gov The HOMO-LUMO energy gap can be used to calculate important quantum chemical parameters, as shown in the table below.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table outlines the key quantum chemical parameters derived from HOMO and LUMO energies, which are instrumental in characterizing the electronic structure and reactivity of this compound.

DFT calculations are also utilized to predict various spectroscopic properties of this compound. This includes the simulation of infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov The calculated vibrational frequencies from IR spectra and the chemical shifts from NMR spectra can be compared with experimental data to confirm the molecular structure. nih.gov Furthermore, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the conformational flexibility of this compound over time. These simulations can provide insights into how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target. nih.gov For similar quinazoline derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, providing a more realistic understanding of their interactions. nih.gov The flexibility of the molecule, indicated by the number of rotatable bonds, can influence its bioavailability and ability to bind to target sites. nih.gov

Quantum Chemical Calculations for Isomeric Stability Assessment

Quantum chemical calculations, particularly DFT, are crucial for assessing the relative stability of different isomers of this compound. researchgate.net This can include the evaluation of tautomeric forms or geometric isomers (E/Z isomers) if applicable to substituted derivatives. researchgate.net By comparing the total energies, enthalpies, and Gibbs free energies of the optimized structures of different isomers, the most thermodynamically stable form can be identified. nih.gov For some quinazolinone derivatives, theoretical calculations have confirmed the higher stability of one isomer over another, often due to factors like intramolecular hydrogen bonding. researchgate.net

In Silico Approaches for Ligand-Target Interactions (Molecular Docking)

Binding Mode Analysis with Proposed Biological Targets

No research data is currently available that details the binding mode of this compound with any specific biological targets. Such an analysis would typically involve molecular docking simulations to predict the orientation of the compound within the active site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex.

Prediction of Binding Affinities and Interactions

Similarly, there is no available data predicting the binding affinities, often expressed as binding energy (e.g., in kcal/mol) or inhibition constants (e.g., Ki, IC50), for this compound with any biological targets. These predictions are crucial for ranking potential drug candidates and are typically generated through computational methods like free energy calculations.

Structure Activity Relationship Sar Studies of 6,7 Dibromo 1h Quinazoline 2,4 Dione Derivatives

Impact of Bromine Substituents at Positions 6 and 7 on Molecular Interactions

Furthermore, bromine atoms are potent electron-withdrawing groups, which modulates the electron density distribution across the aromatic ring. This electronic perturbation can influence π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding site. The presence of two adjacent bromines creates a distinct electronic profile compared to mono-brominated or non-halogenated analogues.

A key interaction that bromine can participate in is halogen bonding. A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom on a protein backbone or side chain. The presence of two bromine atoms at positions 6 and 7 offers multiple potential sites for such interactions, potentially leading to a stronger or more specific binding orientation within the active site, thereby enhancing the compound's potency and selectivity. While general SAR studies on quinazolinones have indicated that the presence of a halogen at position 6 can be beneficial for activity, the specific contribution of the 6,7-dibromo pattern requires further elucidation through co-crystallization studies with target proteins. nih.gov

Influence of Substituents at N1 and N3 Positions on Biological Efficacy

The N1 and N3 positions of the quinazoline-2,4-dione core are critical sites for modification, and the nature of the substituents at these positions has a profound impact on biological efficacy. Research on various quinazoline-2,4-dione derivatives has shown that these positions can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

SAR studies indicate that introducing diverse moieties at these nitrogen atoms can lead to significant gains in activity. For instance, the incorporation of heterocyclic rings, such as oxadiazole or triazole, at the N1 and N3 positions has been shown to result in compounds with potent antibacterial activity. nih.gov This suggests that the N1 and N3 positions act as vectors, allowing the molecule to extend into and interact with additional pockets of the target enzyme.

The choice of substituent can influence activity as follows:

Small Alkyl Groups: Simple methylation or ethylation at N1 or N3 can alter lipophilicity and steric profile, which may fine-tune binding affinity.

Aromatic and Heterocyclic Rings: The introduction of aryl or heteroaryl groups can facilitate additional π-π stacking or hydrogen bonding interactions. Studies on related quinazolines have shown that these additions are crucial for targeting enzymes like phosphodiesterases. nih.gov

Functionalized Side Chains: Attaching side chains containing amides, esters, or other functional groups allows for the creation of specific hydrogen bond donor/acceptor patterns, which can be tailored to match the active site of a target protein.

| Position | Substituent Type | Impact on Biological Efficacy |

| N1/N3 | Small Alkyl Groups | Modulates lipophilicity and steric interactions. |

| N1/N3 | Aromatic Rings | Can introduce additional π-π stacking interactions. |

| N1/N3 | Heterocyclic Moieties (e.g., Triazole, Oxadiazole) | Shown to significantly increase antibacterial potency. nih.gov |

| N1 | Acetyl/Amide-linked Heterocycles | Explored for developing antimalarial agents by targeting specific enzymes. nih.gov |

Correlation Between Molecular Conformation, Electronic Properties, and Biological Activity

The biological activity of 6,7-dibromo-1H-quinazoline-2,4-dione derivatives is intrinsically linked to their three-dimensional shape (conformation) and electronic landscape. Quantitative Structure-Activity Relationship (QSAR) and computational modeling studies, such as 3D-QSAR, provide valuable insights into these correlations. nih.govfrontiersin.org

Molecular Conformation: The planarity of the quinazoline-2,4-dione ring system is a key feature. However, the substituents at the N1 and N3 positions introduce conformational flexibility. The rotational freedom of these side chains determines how well the molecule can adapt its shape to fit optimally within a binding site. A rigid conformation might lead to higher affinity if it perfectly matches the target, while a more flexible molecule might be able to bind to multiple targets.

Electronic Properties: The electronic nature of the molecule, heavily influenced by the two bromine atoms, is a critical determinant of its activity.

Electrostatic Potential: The electron-withdrawing bromine atoms create regions of positive electrostatic potential (σ-holes) and alter the charge distribution on the aromatic ring. Molecular Electrostatic Potential (MESP) maps can visualize these electron-rich and electron-poor regions, which are crucial for identifying sites of non-covalent interactions like hydrogen and halogen bonds. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity. The HOMO-LUMO energy gap can be correlated with molecular stability and the ability to participate in charge-transfer interactions with a biological target. researchgate.net

3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate these properties with biological activity. These models have shown that favorable steric bulk and specific electrostatic fields around the quinazoline (B50416) scaffold are essential for potent inhibition of targets like the Epidermal Growth Factor Receptor (EGFR). frontiersin.org For 6,7-dibromo derivatives, such models would likely highlight the importance of the steric and electrostatic contributions of the bromine atoms in achieving high potency.

Comparative SAR with Other Halogenated and Non-Halogenated Quinazoline-2,4-dione Analogues

To understand the unique contribution of the 6,7-dibromo substitution, it is useful to compare its SAR with that of other analogues.

Non-Halogenated Analogues: The parent 1H-quinazoline-2,4-dione scaffold typically exhibits lower potency compared to its halogenated counterparts. Halogenation generally increases lipophilicity and introduces potential halogen bonding sites, both of which can enhance binding affinity and, consequently, biological activity.

Mono-Halogenated Analogues: Compounds with a single bromine or chlorine at position 6 often show improved activity over the non-halogenated parent. This highlights the general benefit of a halogen in this region of the molecule. However, a di-substituted compound like the 6,7-dibromo derivative offers a more pronounced effect on lipophilicity and a different electronic profile, which can lead to a further increase in potency or a change in selectivity.

Other Di-Halogenated Analogues:

6,7-Dichloro Analogues: Chlorine is smaller and less polarizable than bromine, and it forms weaker halogen bonds. Therefore, 6,7-dichloro derivatives would be expected to have slightly lower lipophilicity and different binding interactions compared to the 6,7-dibromo compounds. The choice between bromine and chlorine can be critical for optimizing target affinity. Studies on related 4,7-dichloroquinazolines serve as important synthetic intermediates for therapeutic agents. researchgate.net

6,8-Dibromo Analogues: The positioning of the halogens is crucial. A 6,8-substitution pattern presents a different spatial arrangement and electronic distribution compared to the 6,7-vicinal pattern. This can lead to different binding modes and potencies, as the molecule interacts differently with the target's active site.

Comparison with Other Substituents: Replacing the 6,7-dibromo groups with other functionalities, such as 6,7-dimethoxy groups, drastically changes the molecule's properties. researchgate.netnih.gov The methoxy (B1213986) groups are hydrogen bond acceptors and have different electronic effects (electron-donating through resonance) compared to the electron-withdrawing halogens. This leads to compounds with different therapeutic applications, such as alpha1-adrenoceptor antagonists. nih.gov

| Analogue Type | Key SAR Differences from 6,7-Dibromo |

| Non-Halogenated | Lower lipophilicity; lack of halogen bonding capability; generally lower potency. |

| Mono-Halogenated (e.g., 6-Bromo) | Intermediate lipophilicity; single site for potential halogen bonding. |

| 6,7-Dichloro | Lower lipophilicity and weaker halogen bonding potential compared to dibromo. |

| 6,7-Dimethoxy | Electron-donating instead of withdrawing; acts as H-bond acceptor; different therapeutic targets. researchgate.netnih.gov |

Role of Linker Moieties and Functional Groups in SAR Modulation

While the this compound core serves as the foundational scaffold, the linker moieties and terminal functional groups attached at the N1 and N3 positions are essential for modulating SAR and achieving desired biological activity. These linkers connect the core to other chemical entities that can form additional interactions with the target.

The nature of the linker is critical:

Length and Flexibility: The length of an alkyl or other linker chain determines the distance at which a terminal functional group can interact with the target. A flexible linker allows the functional group to adopt an optimal position for binding, while a rigid linker (e.g., containing a double bond or a ring) can lock the molecule into a specific, highly active conformation.

Biological Activities and Mechanistic Investigations of 6,7 Dibromo 1h Quinazoline 2,4 Dione and Analogues Excluding Clinical Human Trial Data

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial potential of quinazoline-2,4-dione derivatives has been a key area of investigation, with studies demonstrating a broad spectrum of activity.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of quinazoline-2,4-dione have been designed and synthesized to act as potential antibacterial agents. nih.govnih.gov These compounds have shown varied efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain novel series of quinazoline-2,4(1H,3H)-dione derivatives have been evaluated for their antimicrobial activities, with some compounds displaying a broad spectrum of activity against both types of bacterial strains. nih.govnih.gov

In one study, synthesized quinazolinone derivatives demonstrated good antibacterial activity, particularly against E. coli at a concentration of 128 µg/mL. nih.gov Another study reported that specific 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones exhibited good activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The antibacterial activity of these compounds is often compared to standard drugs to assess their potential. nih.govnih.gov For example, some synthesized compounds showed activities ranging from 61.91% to 95.23% of the activity of the standard drug. nih.gov

The following table summarizes the antibacterial activity of selected quinazoline-2,4-dione analogues against various bacterial strains.

| Compound Analogue | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Quinazolinone Schiff base derivatives | Escherichia coli | Good activity at 128 µg/mL | nih.gov |

| Compound 13 (a quinazoline-2,4-dione derivative) | Staphylococcus aureus | Moderate activity (Inhibition Zone: 9 mm) | nih.gov |

| Compound 13 (a quinazoline-2,4-dione derivative) | Escherichia coli | Specific activity (Inhibition Zone: 15 mm, MIC: 65 mg/mL) | nih.gov |

| Compound 14a (a quinazoline-2,4-dione derivative) | Staphylococcus aureus | Moderate activity (Inhibition Zone: 12 mm, MIC: 70 mg/mL) | nih.gov |

| Compound 14b (a quinazoline-2,4-dione derivative) | Staphylococcus aureus | Moderate activity (Inhibition Zone: 13 mm, MIC: 75 mg/mL) | nih.gov |

| Compound 15 (a quinazoline-2,4-dione derivative) | Staphylococcus aureus | Moderate activity (Inhibition Zone: 10-12 mm, MIC: 80 mg/mL) | nih.gov |

| Compound 15 (a quinazoline-2,4-dione derivative) | Escherichia coli | Moderate activity (Inhibition Zone: 10-12 mm, MIC: 75 mg/mL) | nih.gov |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones (Compounds 4-11) | Gram-positive and Gram-negative bacteria | Good activity (61.91% to 95.23% of standard) | nih.gov |

Antifungal Efficacy and Chitin (B13524) Synthase Inhibition

In addition to antibacterial properties, quinazoline-2,4-dione derivatives have demonstrated notable antifungal activity. nih.govresearchgate.net A key mechanism underlying this activity is the inhibition of chitin synthase, an essential enzyme for fungal cell wall synthesis. nih.govresearchgate.net This selective target makes these compounds promising candidates for antifungal agents as chitin is not present in mammals. nih.gov

A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were designed as chitin synthase inhibitors. nih.govresearchgate.net Several of these compounds exhibited potent inhibition of chitin synthase and, consequently, moderate to excellent antifungal activities against various fungal strains. nih.govresearchgate.net For example, compound 5c in one study showed a half-inhibition concentration (IC50) of 0.08 mmol/L against chitin synthase, which was more potent than the positive control, polyoxin (B77205) B (IC50 of 0.18 mmol/L). nih.govresearchgate.net The antifungal activities of these compounds were found to be positively correlated with their inhibitory potency against chitin synthase. nih.govresearchgate.net

The table below presents the antifungal efficacy and chitin synthase inhibition data for representative quinazoline-2,4-dione analogues.

| Compound Analogue | Target/Fungal Strain | Activity/Measurement (IC50/MIC) | Reference |

|---|---|---|---|

| Compound 5c (1-methyl-3-substituted quinazoline-2,4-dione) | Chitin Synthase | IC50: 0.08 mmol/L | nih.govresearchgate.net |

| Polyoxin B (Positive Control) | Chitin Synthase | IC50: 0.18 mmol/L | nih.govresearchgate.net |

| Compound 5g | Candida albicans | 8-fold stronger than fluconazole (B54011) | nih.govresearchgate.net |

| Compound 5k | Candida albicans | 8-fold stronger than fluconazole | nih.govresearchgate.net |

| Compound 5g | Aspergillus flavus | 16-fold stronger than fluconazole | nih.govresearchgate.net |

| Compound 5l | Aspergillus flavus | 16-fold stronger than fluconazole | nih.govresearchgate.net |

| Compound 5o | Aspergillus flavus | 16-fold stronger than fluconazole | nih.govresearchgate.net |

| Compounds 5c, 5d, 5e, 5l | Cryptococcus neoformans | MIC values comparable to fluconazole and polyoxin B | nih.govresearchgate.net |

| Compound 13 | Candida albicans | Inhibition zone: 11 mm (surpassed ampicillin) | nih.gov |

| Compound 14a | Candida albicans | Inhibition zone: 12 mm | nih.gov |

| Compound 15 | Candida albicans | Moderate activity (Inhibition Zone: 10-12 mm, MIC: 77 mg/mL) | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of quinazoline-2,4-dione and its analogues is attributed to several proposed mechanisms. A prominent hypothesis is their function as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.goveco-vector.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.goveco-vector.com This mechanism is analogous to that of fluoroquinolone antibiotics, suggesting that quinazoline-2,4-diones could serve as a scaffold for developing new antibacterial agents to combat resistance to existing drugs. nih.govnih.gov

Molecular docking studies have supported this hypothesis, showing that these compounds can fit into the binding sites of DNA gyrase. nih.gov The structural similarity between quinazolinones and fluoroquinolones further suggests a comparable mode of action involving the inhibition of these essential bacterial enzymes. mdpi.com

Another potential mechanism involves the evasion of bacterial efflux pumps. Increased lipophilicity in certain derivatives may promote better binding to efflux proteins, although this is not always directly correlated with increased antibacterial efficacy. eco-vector.com The ability to overcome efflux-mediated resistance is a critical attribute for novel antimicrobial agents.

In Vitro Anti-Inflammatory Activity Assessments

Beyond their antimicrobial properties, quinazoline-2,4-dione derivatives have been investigated for their anti-inflammatory activities. nih.govnih.gov

Inhibition of Inflammatory Mediators

Quinazoline (B50416) derivatives have been shown to inhibit the production of key inflammatory mediators. Studies have demonstrated that these compounds can dose-dependently inhibit the formation of nitric oxide (NO) in macrophage cell lines. nih.gov This inhibition is not due to a direct effect on nitric oxide synthase (NOS) activity but rather to the suppression of inducible nitric oxide synthase (NOS II) mRNA and protein expression. nih.gov

Furthermore, certain quinazoline analogues have been found to inhibit the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6), induced by lipopolysaccharides (LPS) in murine macrophages. nih.govnih.govresearchgate.net Some compounds have shown the ability to inhibit pro-inflammatory activation of macrophages at micromolar concentrations. researchgate.net This suppression of inflammatory mediators highlights the potential of these compounds to modulate inflammatory responses. For instance, three novel quinazolidine derivatives were found to specifically inhibit the gene expression of NOS II, HO-1, and COX-2 in macrophage cells, indicating they are selective inhibitors of inducible gene expression in these cells. nih.gov

Interaction with Inflammatory Pathways

A significant anti-inflammatory mechanism for quinazoline-2,4-dione derivatives involves the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1). nih.govnih.govresearchgate.netnih.gov NHE-1 is a membrane protein that plays a crucial role in regulating intracellular pH in various cells, including immune cells. nih.gov The activity of NHE-1 influences many functions of immune cells, such as migration and the release of cytokines and chemokines. nih.gov

Inhibition of NHE-1 has been linked to a reduction in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. nih.gov For example, the NHE-1 inhibitor amiloride (B1667095) has been shown to reduce LPS-induced secretion of IL-1β and TNF-α. nih.gov The anti-inflammatory effects of certain quinazoline-2,4-dione analogues are believed to be mediated through this pathway. nih.govnih.govresearchgate.netnih.gov By inhibiting NHE-1, these compounds can suppress cytokine-mediated inflammatory responses. nih.gov

In Vitro Anticancer Potential and Target Interactions

The anticancer properties of quinazoline derivatives have been a major focus of research, with studies exploring their interactions with various molecular targets crucial for cancer cell proliferation and survival. nih.govnih.gov Halogen substitution, particularly with bromine, on the quinazoline ring has been investigated as a strategy to enhance cytotoxic effects. nih.govnih.gov

Enzyme Inhibition (e.g., PARP-1/2, EGFR)

While direct experimental evidence for the enzyme inhibitory activity of 6,7-dibromo-1H-quinazoline-2,4-dione is not extensively documented in the available literature, the broader class of quinazolin-2,4-dione derivatives has been identified as a promising scaffold for developing inhibitors of key enzymes in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).

PARP-1/2 Inhibition: Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors. nih.govrsc.org Structure-activity relationship studies of these derivatives have led to the identification of compounds with IC50 values in the nanomolar range against PARP-1 and the sub-micromolar range against PARP-2. nih.gov These inhibitors function by mimicking the nicotinamide (B372718) substrate (NAD+), binding to the catalytic domain of the PARP enzyme. researchgate.net The inhibition of PARP is a clinically validated strategy, particularly in cancers with deficiencies in DNA repair mechanisms like BRCA-1/2 mutations. researchgate.net

EGFR Inhibition: The quinazoline core is a well-established pharmacophore for EGFR inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) featuring this structure. nih.govresearchgate.net Research has shown that substitutions on the quinazoline ring, including halogenation, can significantly influence EGFR inhibitory activity. nih.govresearchgate.net Molecular docking studies on 6-bromo quinazoline derivatives have suggested potential binding interactions with the EGFR active site. nih.gov These studies indicate that the quinazoline scaffold can form crucial hydrogen bonds and other interactions with key residues within the enzyme's ATP-binding pocket. nih.govnih.gov

Modulation of Cellular Pathways (e.g., Wnt-β-catenin pathway)

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. nih.gov Specific data on the modulation of the Wnt/β-catenin pathway by this compound is not available. However, studies on other quinazoline derivatives have identified them as potent inhibitors of this pathway. nih.gov These compounds have been shown to suppress Wnt/β-catenin signaling by acting on downstream elements of the pathway, without altering the total levels of β-catenin protein. nih.gov This suggests a mechanism of action that interferes with the transcriptional activity of β-catenin/TCF complexes in the nucleus. nih.gov

Evaluation of In Vitro Cytotoxicity against Cancer Cell Lines

While specific cytotoxicity data for this compound is limited, studies on other dibromo-substituted quinazolinone derivatives provide insights into the potential anticancer activity of this structural class. A study on a series of 6,8-dibromo-4(3H)quinazolinone derivatives demonstrated significant cytotoxic effects against the human breast carcinoma cell line, MCF-7. nih.govcapes.gov.br

Several of these 6,8-dibromo analogues exhibited potent cytotoxicity, with IC50 values in the low microgram per milliliter range, which were comparable or even superior to the standard chemotherapeutic drug doxorubicin (B1662922) in the same assay. nih.govcapes.gov.br For instance, certain derivatives displayed IC50 values as low as 1.7 µg/mL and 1.8 µg/mL against MCF-7 cells. nih.govcapes.gov.br

Similarly, other studies on 6-bromo quinazoline derivatives have reported cytotoxic activity against various cancer cell lines, including MCF-7 (breast), SW480 (colon), and A549 (lung). nih.govnih.gov These findings underscore the potential of bromo-substituted quinazolinones as a class of cytotoxic agents, suggesting that this compound may also possess antiproliferative properties, though this requires direct experimental verification.

Table 1: In Vitro Cytotoxicity of Selected 6,8-Dibromo-4(3H)quinazolinone Analogues against MCF-7 Cell Line

| Compound | IC50 (µg/mL) nih.govcapes.gov.br |

|---|---|

| Analogue 1 | 1.7 |

| Analogue 2 | 1.8 |

| Analogue 3 | 1.83 |

| Analogue 4 | 5.4 |

| Analogue 5 | 6.84 |

Note: The specific structures of the analogues are detailed in the source publication.

Other Investigated Biological Activities

The versatile quinazoline-2,4(1H,3H)-dione scaffold has been explored for a multitude of biological activities beyond cancer. nih.govresearchgate.net While specific investigations into this compound for the following activities are not well-documented, the general class of quinazolines and quinazolin-2,4-diones has shown promise in several areas:

Anti-malarial Activity: Quinazolin-2,4-dione derivatives have been identified as potential antimalarial agents. nih.gov

Anti-HIV Activity: The quinazoline scaffold has been incorporated into molecules designed as anti-HIV agents. nih.gov

Anticonvulsant and Antidepressant Activities: Various quinazoline derivatives have been evaluated for their potential effects on the central nervous system, including anticonvulsant and antidepressant activities. nih.govresearchgate.net

Antioxidant Activity: Some analogues within the quinazolin-2,4(1H,3H)-dione family have been investigated for their antioxidant properties. nih.govresearchgate.net

Mechanisms of Action Elucidation through Biochemical Assays (in vitro)

The elucidation of the precise mechanisms of action for biologically active compounds is critical for their development as therapeutic agents. For the broader class of quinazolinone derivatives, various in vitro biochemical assays are employed to understand their molecular interactions.

For enzyme inhibitors like potential PARP or EGFR inhibitors, biochemical assays typically involve incubating the purified enzyme with its substrate and the test compound. The inhibitory activity is then quantified by measuring the reduction in product formation or enzyme activity. For instance, in PARP inhibition assays, the consumption of NAD+ or the formation of poly(ADP-ribose) polymers is monitored. nih.gov For EGFR kinase assays, the transfer of phosphate (B84403) from ATP to a substrate peptide is measured. nih.gov

To investigate the modulation of cellular pathways like the Wnt/β-catenin pathway, reporter gene assays are commonly used. nih.gov In these assays, cancer cells are engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter. A decrease in reporter gene activity in the presence of the compound indicates inhibition of the pathway. nih.gov

Cytotoxicity mechanisms are often investigated through assays that measure cell cycle progression and apoptosis. For example, flow cytometry analysis can be used to determine if a compound induces cell cycle arrest at a specific phase (e.g., G2/M) or triggers programmed cell death (apoptosis). nih.gov

While these are the common biochemical assays used for quinazolinone derivatives, specific mechanistic studies for this compound are not currently available in the reviewed literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6,8-dibromo-4(3H)quinazolinone |

| Gefitinib |

| Erlotinib |

Advanced Methodologies and Future Research Directions for 6,7 Dibromo 1h Quinazoline 2,4 Dione

Combinatorial Chemistry Approaches for Novel Derivative Libraries

Combinatorial chemistry offers a powerful strategy for the rapid synthesis of large, structured libraries of molecules, which is essential for efficient lead generation and optimization. For the 6,7-dibromo-1H-quinazoline-2,4-dione core, combinatorial approaches can be employed to systematically explore the chemical space around this scaffold. By introducing diverse substituents at the N-1 and N-3 positions, researchers can generate extensive libraries of novel analogues.

The synthesis of such libraries would likely start with the core this compound structure, which can be prepared from the corresponding 4,5-dibromoanthranilic acid. rsc.org Subsequent modifications, particularly N-alkylation or N-arylation at the 1 and 3 positions, can be performed using a variety of reactants in a parallel synthesis format. nih.gov For example, a library could be generated by reacting the core scaffold with a diverse set of alkyl halides, benzyl (B1604629) bromides, or other electrophilic reagents. nih.gov This methodology allows for the creation of hundreds or thousands of distinct compounds in a single, streamlined process, vastly accelerating the pace of discovery compared to traditional one-by-one synthesis.

Table 1: Illustrative Combinatorial Library Design for this compound Derivatives

| Core Scaffold | R1 Substituent (at N-1) | R2 Substituent (at N-3) | Potential Diversity Elements |

| This compound | Alkyl chains (C1-C10) | Phenyl rings with varied substitutions | Varied chain lengths, branching, aromatic substitutions (e.g., -Cl, -F, -OCH3) |

| This compound | Benzyl groups | Heterocyclic moieties (e.g., pyridine, furan) | Substituted benzyls, different heterocyclic rings |

| This compound | Acetyl-linked heterocycles | Amino-pyrrolidine groups | Diverse heterocyclic systems, substituted linkers |

High-Throughput Screening for New Biological Activities

Once a diverse library of this compound derivatives has been synthesized, high-throughput screening (HTS) becomes indispensable for identifying compounds with desired biological activities. nih.gov HTS automates the testing of vast numbers of compounds against specific biological targets, such as enzymes or cellular pathways, in a rapid and cost-effective manner. nih.gov

For this class of compounds, HTS assays could be designed to explore a range of therapeutic areas. Given that the broader quinazoline (B50416) scaffold has shown promise in oncology, assays targeting key cancer-related proteins like poly (ADP-ribose) polymerase (PARP) or various kinases would be highly relevant. rsc.orgnih.govnih.gov For instance, a cell-based HTS could measure the inhibition of cancer cell proliferation across various cell lines. nih.gov Alternatively, biochemical assays could directly measure the inhibition of specific enzymes implicated in disease. The data generated from HTS not only identifies active "hits" but also provides initial structure-activity relationship (SAR) insights that can guide the next phase of drug development.

Integration of Advanced Computational Modeling for Rational Design and Optimization

Advanced computational modeling is a cornerstone of modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide profound insights into how these molecules interact with biological targets. nih.govnih.gov

Molecular docking simulations can predict the binding poses and affinities of newly designed derivatives within the active site of a target protein, such as an enzyme or receptor. nih.govresearchgate.net This allows chemists to prioritize the synthesis of compounds that are most likely to be active. For example, docking studies on related 6-bromo-quinazoline derivatives have been used to predict their binding affinity against the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net MD simulations can then be used to study the stability of these predicted ligand-protein complexes over time, providing a more dynamic and realistic picture of the molecular interactions. nih.govresearchgate.net These computational approaches help to refine the design of derivatives, ensuring that synthetic efforts are focused on the most promising candidates.

Exploration of New Synthetic Pathways for Scalability and Efficiency

While initial synthesis may be suitable for laboratory-scale library generation, the development of a viable drug candidate requires a synthetic pathway that is both scalable and efficient. Future research must focus on developing robust and cost-effective methods for producing this compound and its derivatives on a larger scale.

Current synthetic routes often begin with multistep procedures starting from substituted anthranilic acids. nih.gov Innovations could involve the use of novel catalytic systems, such as nanocatalysts, which have been shown to improve yields and reduce reaction times in the synthesis of other quinazoline derivatives. mdpi.com One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, represent another avenue for increasing efficiency and reducing waste. mdpi.com Exploring flow chemistry, where reactants are continuously passed through a reactor, could also offer significant advantages for large-scale production by improving safety, consistency, and throughput.

Investigation of Multi-Target Directed Ligands within the Dibromoquinazoline-2,4-dione Framework

Complex multifactorial diseases, such as Alzheimer's disease and many cancers, often involve the dysregulation of multiple biological pathways. mdpi.comnih.gov This has led to the development of multi-target directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets simultaneously. mdpi.com The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry and is well-suited for the design of MTDLs. mdpi.comnih.gov

The this compound framework provides a rigid core from which different pharmacophores can be extended, typically from the N-1 and N-3 positions. For a condition like Alzheimer's disease, one could design a derivative that incorporates a moiety for inhibiting cholinesterase enzymes while another part of the molecule is designed to prevent the aggregation of β-amyloid peptides. nih.govrsc.org This dual-action approach could offer a more holistic therapeutic effect than traditional single-target drugs. The versatility of the dibromoquinazoline-dione core makes it an excellent starting point for developing innovative MTDLs for a variety of complex diseases. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-dibromo-1H-quinazoline-2,4-dione, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Bromination : Start with a quinazoline-2,4-dione precursor and use brominating agents like bromine in acetic acid or HBr/H₂O₂ under controlled temperature (0–25°C). Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., using DMF/water) to isolate the product. Purity can be confirmed via melting point analysis and NMR spectroscopy .

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM), stoichiometry of brominating agents, and reaction time to minimize side products like over-brominated derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.